molecular formula C12H14O2 B13326676 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one

Katalognummer: B13326676
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: QRMJPDYWQNQZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one (CAS 1342749-03-4) is a high-purity chemical reagent with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound features the 2,3-dihydro-1-benzofuran scaffold, a privileged structure in medicinal chemistry known for its significant therapeutic potential . Benzofuran derivatives are the subject of extensive research due to their diverse biological activities, which include notable antitumor properties . Specifically, certain dihydrobenzofuran derivatives have been identified as potent and selective agonists of the Cannabinoid Receptor 2 (CB2), emerging as a promising target for the treatment of neuropathic pain without the psychoactive effects associated with CB1 activation . The structural motif of this compound makes it a valuable building block for researchers in drug discovery, particularly for synthesizing novel analogs for biological screening and structure-activity relationship (SAR) studies . It is ideal for investigations in oncology, neuroscience, and inflammatory disease research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

2-ethyl-4,7-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C12H14O2/c1-4-9-11(13)10-7(2)5-6-8(3)12(10)14-9/h5-6,9H,4H2,1-3H3

InChI-Schlüssel

QRMJPDYWQNQZCR-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)C2=C(C=CC(=C2O1)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of Phenolic Ketone Precursors

One common synthetic route involves the cyclization of appropriately substituted phenolic ketones under acidic conditions. Typically, 2-ethylphenol derivatives are reacted with methylated ketones such as 3,5-dimethyl-2-butanone in the presence of a strong acid catalyst (e.g., sulfuric acid or Lewis acids like aluminum chloride) to induce cyclization forming the benzofuranone core.

  • Reaction conditions: Refluxing the mixture for several hours (commonly 4–8 hours) in an organic solvent such as toluene or dichloromethane.
  • Mechanism: Acid catalyzes electrophilic aromatic substitution followed by intramolecular cyclization to form the dihydrobenzofuranone ring.
  • Outcome: Formation of 2-ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one with moderate to good yields (50–75%).

This method is versatile and allows introduction of different alkyl groups by varying the ketone precursor.

Alkylation and Methylation of Preformed Benzofuran Core

Another approach involves first synthesizing the dihydrobenzofuranone core, followed by selective alkylation and methylation at the 2-, 4-, and 7-positions.

  • Step 1: Formation of 2,3-dihydro-1-benzofuran-3-one via cyclization of 2-hydroxyacetophenone derivatives.
  • Step 2: Introduction of the ethyl group at position 2 via alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate in DMF).
  • Step 3: Methylation at positions 4 and 7 via nucleophilic substitution using methyl iodide or methyl sulfate in the presence of a base.

This multi-step method allows precise control over substitution but may require protection/deprotection strategies to avoid side reactions.

Rearrangement and Cyclization from Methallyl Ethers of Hydroxyacetophenones

A patented method for related benzofuran derivatives (e.g., 2,3-dihydro-2,2-dimethyl-7-benzofuranol) involves:

  • Step 1: Reaction of 2-hydroxyacetophenone with methallyl halides (chloride preferred for cost reasons) in the presence of an acid acceptor (e.g., alkali metal hydroxides or carbonates) to form the corresponding methallyl ether.
  • Step 2: Thermal rearrangement and cyclization of the methallyl ether at elevated temperatures (150–250 °C) with or without catalysts to form the benzofuran ring.
  • Step 3: Oxidation and hydrolysis steps to introduce functional groups as needed.

This method is advantageous for high yields and economic starting materials, and the rearrangement-cyclization step can be tuned by catalysts and temperature to optimize product formation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Disadvantages Typical Yield (%)
Acid-Catalyzed Cyclization 2-Ethylphenol + methylated ketone Strong acid, reflux (4–8 h) Simple, direct cyclization Moderate yields, possible side products 50–75
Alkylation & Methylation of Core Preformed dihydrobenzofuranone Alkyl halides, base, DMF Precise substitution control Multi-step, protection needed 60–80
Methallyl Ether Rearrangement Method 2-Hydroxyacetophenone + methallyl halide Base, high temp (150–250 °C) High yield, economical starting materials Requires high temp, specialized equipment 70–85

Reaction Mechanism Insights

  • The acid-catalyzed cyclization proceeds via electrophilic aromatic substitution on the phenol ring, followed by intramolecular nucleophilic attack of the ketone oxygen to form the dihydrobenzofuran ring.
  • In the methallyl ether method, the rearrangement involves Claisen-type rearrangement of the allyl ether to an ortho-allylphenol intermediate, which then cyclizes to the benzofuran ring.
  • Alkylation and methylation rely on nucleophilic substitution mechanisms on activated benzofuran intermediates.

Analytical and Purification Techniques

  • Purification: Typically involves recrystallization from organic solvents or column chromatography to isolate the pure compound.
  • Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (notably C=O stretch near 1700 cm⁻¹), mass spectrometry, and X-ray crystallography for stereochemical confirmation.
  • Quantification: Reverse-phase HPLC with UV or MS detection is standard for purity and yield assessment.

Summary of Research Findings

  • The acid-catalyzed cyclization remains a widely used, straightforward synthetic route for preparing substituted dihydrobenzofuranones like 2-ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one, balancing simplicity and yield.
  • The methallyl ether rearrangement method, though more complex, offers economic advantages and higher yields with inexpensive starting materials, suitable for scale-up.
  • Multi-step alkylation and methylation provide regioselective control but require careful reaction design to avoid side reactions.
  • Catalysts such as Lewis acids and optimized reaction conditions can significantly enhance yields and selectivity.
  • Industrial synthesis may leverage continuous flow reactors and catalytic systems to optimize production efficiency and purity.

Analyse Chemischer Reaktionen

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analog is 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one (CAS: 1156601-57-8), which replaces the ethyl and methyl groups with a bulky tert-butyl substituent at position 7 (Table 1) . Key differences include:

  • Molecular Weight : The tert-butyl derivative has a higher molecular weight (221.28 g/mol) due to its larger substituent, whereas the target compound’s approximate molecular weight is ~178 g/mol (calculated for C₁₁H₁₄O₂).
  • Polarity : Methyl and ethyl groups may enhance lipophilicity, favoring membrane permeability in biological systems, while the tert-butyl group could further increase hydrophobicity.
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one C₁₁H₁₄O₂ ~178 2-Ethyl, 4,7-dimethyl N/A
7-tert-butyl-2,3-dihydro-1-benzofuran-3-one C₁₀H₁₁N₃OS* 221.28 7-tert-butyl 1156601-57-8

*Note: The molecular formula for 7-tert-butyl-2,3-dihydro-1-benzofuran-3-one in appears inconsistent with its structure, suggesting a possible error in documentation .

Biologische Aktivität

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one (CAS Number: 1341749-84-5) is a compound belonging to the class of benzofurans. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is C12H14O2C_{12}H_{14}O_2. The structure features a benzofuran backbone with ethyl and methyl substituents that influence its biological activity.

Biological Activity Overview

Research has indicated that 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one exhibits a range of biological activities:

  • Antimicrobial Activity
    • Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 4–8 μg/mL for resistant strains .
    • The compound's effectiveness against multidrug-resistant strains suggests potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.
  • Anticancer Activity
    • In vitro studies have reported that 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one exhibits cytotoxic effects on cancer cell lines. For example, it showed a significant inhibitory effect on the proliferation of the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of approximately 0.126 μM .
    • The compound's selectivity index indicates a favorable therapeutic window, as it exhibited significantly less toxicity towards non-cancerous cells (MCF10A), suggesting its potential for targeted cancer therapy .

The mechanisms underlying the biological activities of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.
  • Antibacterial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the efficacy and safety profile of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one:

  • Study on Antibacterial Properties :
    • A study conducted on various monomeric alkaloids found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated inhibition zones ranging from 18 mm to 24 mm depending on the bacterial strain tested .
  • Cancer Cell Line Studies :
    • In an experimental model using MDA-MB-231 cells, treatment with the compound resulted in a more than 50% reduction in cell viability after 48 hours of exposure. This study also suggested that the compound could inhibit lung metastasis in vivo .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one:

Activity Type Target Organism/Cell Line MIC/IC50 Value Effect Observed
AntibacterialStaphylococcus aureus4–8 μg/mLInhibition of bacterial growth
AnticancerMDA-MB-2310.126 μMSignificant cytotoxicity
AnticancerMCF10A>20 μMMinimal toxicity

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzofuran-3-one derivatives typically involves multi-step sequences. For example, the total synthesis of structurally related 2-isopropylidene-benzofuran-3-ones (e.g., from Verbesina luetzelburgii) employs eight steps starting from 4′-hydroxyacetophenone. Key steps include:
  • Carbonyl protection (e.g., 1,3-dioxolane formation).
  • Phenol ortho-formylation to introduce substituents.
  • Grignard additions (e.g., methyl Grignard) to build the dihydrobenzofuran core.
  • Selective oxidation of benzylic alcohols and dehydration to establish substituents .
    Optimization involves controlling temperature, solvent polarity (e.g., CH₂Cl₂ for low-temperature reactions), and monitoring via TLC .

Q. How can researchers characterize 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one using spectroscopic and chromatographic techniques?

  • Methodological Answer : Characterization relies on:
  • NMR spectroscopy : ¹H and ¹³C NMR identify regioisomeric configurations (e.g., coupling constants for diastereomers) . For example, Z/E isomers of benzylidene-benzofuran-3-ones show distinct chemical shifts (δ 6.5–7.5 ppm for olefinic protons) .
  • TLC : Monitor reaction progress (e.g., Rf values of intermediates like 0.22–0.38 in silica gel plates) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl groups .

Advanced Research Questions

Q. What strategies enable stereochemical control during the synthesis of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one derivatives?

  • Methodological Answer : Stereoselectivity can be achieved via:
  • Organocatalysis : N-Heterocyclic carbene (NHC) catalysts promote Michael-aldol-lactonization cascades to form spirocyclic benzofuran-3-ones with high enantioselectivity .
  • Chiral resolution : Enzymatic reduction (e.g., carrot or celeriac enzymes) generates enantiopure products (e.g., 87% ee for (S)-(−)-isomers) .
  • UV irradiation : Photoisomerization of Z to E isomers (e.g., CDCl₃, 350 nm, 30 hours) .

Q. How can catalyst design improve functionalization of the benzofuran core for bioactive applications?

  • Methodological Answer : Catalyst-controlled strategies include:
  • NHC-catalyzed annulation : α,β-unsaturated acylazoliums react with benzofuran-3-ones to form δ-lactone-fused spirocycles, with selectivity driven by steric and electronic catalyst modifications .
  • Transition-metal catalysis : Palladium or copper complexes enable cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the 4- or 7-positions .

Q. What analytical challenges arise in resolving regioisomeric or diastereomeric forms of substituted benzofuran-3-ones?

  • Methodological Answer : Challenges include:
  • NMR ambiguity : Overlapping signals in crowded regions (e.g., δ 2.0–3.0 ppm for methyl/ethyl groups). Use 2D NMR (COSY, NOESY) to assign substituent positions .
  • Chromatographic separation : Optimize HPLC conditions (e.g., chiral columns, hexane/isopropanol gradients) to resolve enantiomers .

Q. What in vitro bioactivity studies are relevant for 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-one, and how are they designed?

  • Methodological Answer :
  • Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
  • Enzyme inhibition : Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.